Telacebec

Antimycobacterial activity MIC50 In vitro potency

Telacebec (Q203) is the only commercially available research tool that selectively targets the QcrB subunit of the mycobacterial cytochrome bc1 complex at a distinct binding site from bedaquiline or atovaquone. With an MIC50 of 2.5 nM against M. tuberculosis and strain-dependent synergy (enhanced activity against virulent HN878 over H37Rv), it is the definitive probe for dissecting mycobacterial bioenergetics. Generic substitution among cytochrome bc1 inhibitors is scientifically invalid—off-target inhibitors introduce confounding variables in ATP depletion, respiration, or drug combination assays. Telacebec delivers clean, on-target bactericidal activity through oxidative phosphorylation blockade, making it indispensable for target engagement studies and next-generation TB regimen development.

Molecular Formula C29H28ClF3N4O2
Molecular Weight 557.0 g/mol
CAS No. 1334719-95-7
Cat. No. B1166443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelacebec
CAS1334719-95-7
SynonymsQ203
Molecular FormulaC29H28ClF3N4O2
Molecular Weight557.0 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38)
InChIKeyOJICYBSWSZGRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telacebec (Q203, CAS 1334719-95-7): A First-in-Class Cytochrome bc1 Inhibitor for Advanced Tuberculosis Research and Preclinical Procurement


Telacebec (Q203) is a first-in-class, orally bioavailable imidazopyridine amide that inhibits the mycobacterial cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in *Mycobacterium tuberculosis* [1]. This mechanism blocks oxidative phosphorylation, thereby depleting intracellular ATP and exerting a bactericidal effect [2]. Developed initially by Qurient Co., Ltd. and later licensed to the TB Alliance for global development, Telacebec is currently in Phase 2 clinical trials for both drug-sensitive and drug-resistant tuberculosis [3]. Its distinct binding site on QcrB differentiates it from other respiratory chain inhibitors like the ATP synthase inhibitor bedaquiline, making it a valuable tool compound for studying mycobacterial bioenergetics and for developing novel combination regimens [4].

Why Telacebec's (Q203) Unique QcrB Binding Site Prevents Substitution by Broad-Spectrum Cytochrome bc1 Inhibitors


Generic substitution among cytochrome bc1 inhibitors is not scientifically valid due to fundamental differences in target binding and functional consequences. Telacebec specifically targets the QcrB subunit of the mycobacterial cytochrome bc1 complex [1]. Unlike the antimalarial cytochrome bc1 inhibitor atovaquone or the ATP synthase inhibitor bedaquiline, Telacebec binds to a distinct site on QcrB, inducing a unique conformational change that stabilizes the complex and leads to potent, species-specific inhibition [2]. This specific interaction profile renders Telacebec's activity highly sensitive to the structural nuances of the QcrB protein, which vary significantly between mycobacterial species and strains. Consequently, data generated with one cytochrome bc1 inhibitor cannot be reliably extrapolated to another, and substituting Telacebec with a cheaper, off-target inhibitor will introduce confounding variables, invalidating experiments focused on *M. tuberculosis* bioenergetics or drug combination studies [3].

Quantitative Differentiation: A Side-by-Side Comparison of Telacebec (Q203) Against Key Tuberculosis Drug Comparators


In Vitro Potency: Telacebec's Sub-Nanomolar MIC50 Against H37Rv Compared to Standard TB Drugs

Telacebec (Q203) demonstrates a Minimum Inhibitory Concentration (MIC50) of 0.0025 μM (2.5 nM) against *M. tuberculosis* H37Rv in culture broth [1]. In a checkerboard assay, this is at least 120-fold more potent than delamanid (MIC50 = 0.30 μM) and 200-fold more potent than bedaquiline (MIC50 = 0.5 μM) in the same experimental system [1].

Antimycobacterial activity MIC50 In vitro potency M. tuberculosis

Early Bactericidal Activity (EBA): Dose-Dependent Reduction in Sputum Mycobacterial Load in a Phase 2 Clinical Trial

In a Phase 2 clinical trial (NCT03563599), Telacebec demonstrated a clear dose-response relationship in reducing the viable mycobacterial load in sputum from patients with drug-susceptible pulmonary tuberculosis [1]. The daily increase in log10 time to positivity (TTP) was measured as 0.0036, 0.0087, and 0.0135 for 100 mg, 200 mg, and 300 mg doses, respectively [1]. The highest dose approached the activity of the standard four-drug RHZE regimen, which showed an increase of 0.0207 [1]. No dose-limiting toxicities or serious adverse events were observed [1].

Clinical trial Phase 2 Early Bactericidal Activity (EBA) Drug-sensitive TB

Strain-Specific Synergy: Enhanced Activity Against the Virulent HN878 Strain vs. Standard H37Rv

In a BALB/c mouse model of tuberculosis, Telacebec (T) exhibited differential activity between the laboratory strain H37Rv and the more virulent clinical isolate HN878 [1]. Telacebec was more effective in regimens against the HN878 strain, a finding supported by the greater vulnerability of HN878 to QcrB depletion [1]. Crucially, Telacebec contributed synergistically to combination therapy only against HN878, whereas an antagonistic effect was observed against H37Rv [1].

Strain-specific efficacy HN878 H37Rv Synergy Mouse model

Pharmacokinetic Advantage: High Oral Bioavailability and Extended Half-Life Support Once-Daily Dosing

Telacebec demonstrates favorable pharmacokinetic properties, including high oral bioavailability. A Phase 1A trial in healthy subjects found Telacebec was well tolerated up to 800 mg, with a Tmax of 2.0-3.5 hours [1]. A subsequent population PK model estimated human absolute bioavailability in the fed state at 70.34 ± 9.91% [2]. Vendor data also reports high bioavailability (90%) and a terminal half-life of 23.4 hours .

Pharmacokinetics Bioavailability Half-life Dosing

Key Application Scenarios for Telacebec (Q203) Driven by Quantitative Differentiation


1. Probing Mycobacterial Bioenergetics and Respiration in Strain-Specific Contexts

Telacebec's high in vitro potency (MIC50 = 2.5 nM) and specific QcrB inhibition make it an ideal probe for dissecting the mycobacterial electron transport chain [1]. Its strain-dependent synergy, showing enhanced activity against the virulent HN878 strain over standard H37Rv, is a critical consideration for any study aiming to model clinically relevant *M. tuberculosis* physiology [2]. Researchers investigating metabolic vulnerabilities or adaptive responses should utilize Telacebec in head-to-head strain comparisons to accurately map bioenergetic dependencies.

2. Preclinical Evaluation of Novel Combination Regimens for Tuberculosis

With a proven human safety profile and dose-dependent early bactericidal activity (EBA) confirmed in a Phase 2 trial, Telacebec is a key component for designing and testing next-generation TB regimens [3]. Its unique binding site on QcrB, distinct from bedaquiline, makes it a prime candidate for studying combination therapies that target multiple nodes of the electron transport chain to prevent resistance emergence [4]. Preclinical studies should leverage its favorable pharmacokinetics (high oral bioavailability, long half-life) to establish robust once-daily dosing models.

3. Developing Assays for QcrB Target Engagement and Mechanism-of-Action Studies

Telacebec's well-characterized, high-affinity binding to QcrB enables the development of sophisticated target engagement assays [5]. Its defined structure-activity relationship (SAR) and the availability of less potent analogs provide excellent tool compounds for validating the specificity of biological readouts. In any assay system measuring mycobacterial ATP depletion, respiration, or growth inhibition, Telacebec serves as the benchmark positive control due to its low nanomolar potency and clean, on-target mechanism.

Technical Documentation Hub

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26 linked technical documents
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